1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromophenyl ethanone and 4-hydroxypiperidine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Chemical Reactions Analysis
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone can be compared with similar compounds such as:
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone: This compound has a methyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-[2-Amino-5-(4-ethoxypiperidino)phenyl]-1-ethanone: The ethoxy group in this compound affects its solubility and interaction with other molecules.
1-[2-Amino-5-(4-chloropiperidino)phenyl]-1-ethanone: The presence of a chlorine atom influences the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)12-8-10(2-3-13(12)14)15-6-4-11(17)5-7-15/h2-3,8,11,17H,4-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBULKKBNMPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626059 |
Source
|
Record name | 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359841-43-3 |
Source
|
Record name | 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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